molecular formula C8H19N2O6P B13108561 4-(3-Phosphonopropyl)piperazine-2-carboxylicacidhydrate

4-(3-Phosphonopropyl)piperazine-2-carboxylicacidhydrate

Cat. No.: B13108561
M. Wt: 270.22 g/mol
InChI Key: DBTVISQOTQYDFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

4-(3-Phosphonopropyl)piperazine-2-carboxylic acid hydrate has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • **2-Piperazinecarbox

Properties

Molecular Formula

C8H19N2O6P

Molecular Weight

270.22 g/mol

IUPAC Name

4-(3-phosphonopropyl)piperazine-2-carboxylic acid;hydrate

InChI

InChI=1S/C8H17N2O5P.H2O/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15;/h7,9H,1-6H2,(H,11,12)(H2,13,14,15);1H2

InChI Key

DBTVISQOTQYDFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O.O

Origin of Product

United States

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